

Application Notes and Protocols for Di-8-ANEPPS Staining in Cultured Neurons

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Compound of Interest

Compound Name: Di-8-ANEPPS

Cat. No.: B129530

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These application notes provide a detailed protocol for staining cultured neurons with the voltage-sensitive dye **Di-8-ANEPPS**. This fast-response probe is a valuable tool for non-invasively measuring changes in transmembrane potential, making it ideal for studying neuronal activity, including action potentials and synaptic transmission.[1][2]

Introduction

Di-8-ANEPPS (di-8-butyl-amino-naphthyl-ethylene-pyridinium-propyl-sulfonate) is a lipophilic, styryl fluorescent dye that partitions into the plasma membrane of cells.[3] Its fluorescence emission spectrum is sensitive to the surrounding electric field, exhibiting a spectral shift in response to changes in membrane potential.[2][4] This property allows for the real-time optical recording of electrical activity in excitable cells like neurons. Compared to its analogue Di-4-ANEPPS, **Di-8-ANEPPS** is better retained in the outer leaflet of the plasma membrane, making it more suitable for longer-term imaging studies. It is also reported to be more photostable and less phototoxic.

The fluorescence intensity of **Di-8-ANEPPS** typically changes by about 2-10% per 100 mV change in membrane potential. While this change is modest, the rapid response time (in the millisecond range) makes it suitable for detecting transient potential changes. The dye's

excitation spectrum also shifts with membrane potential, enabling ratiometric measurements to quantify voltage changes more accurately.

Key Experimental Parameters

Quantitative data for **Di-8-ANEPPS** staining and imaging have been compiled from various sources to provide a comprehensive overview for experimental design.

Parameter	Value	Source
Stock Solution Concentration	10 mM	
Solvent for Stock Solution	DMSO or Ethanol	
Storage of Stock Solution	-20°C, protected from light	
Working Concentration	0.2 - 2 μ M (adherent cells)	
~30 μ M (for induced membrane voltage)		
Incubation Time	10 minutes (at 4°C for adherent cells)	
20 minutes (at room temperature)		
10 minutes (at 37°C)		
Incubation Temperature	4°C, Room Temperature, or 37°C	
Excitation Wavelength	~470 nm / 498 nm	
Emission Wavelength	~630 nm / 713 nm	

Experimental Protocol: Staining Cultured Neurons with Di-8-ANEPPS

This protocol outlines the steps for staining cultured neurons with **Di-8-ANEPPS** for subsequent imaging of membrane potential dynamics.

Materials:

- **Di-8-ANEPPS** powder
- High-quality, anhydrous Dimethyl sulfoxide (DMSO) or Ethanol
- Extracellular solution (e.g., Hanks' Balanced Salt Solution, HBSS) or serum-free culture medium
- Cultured neurons on coverslips or in imaging dishes
- Micropipettes and sterile tips

Procedure:

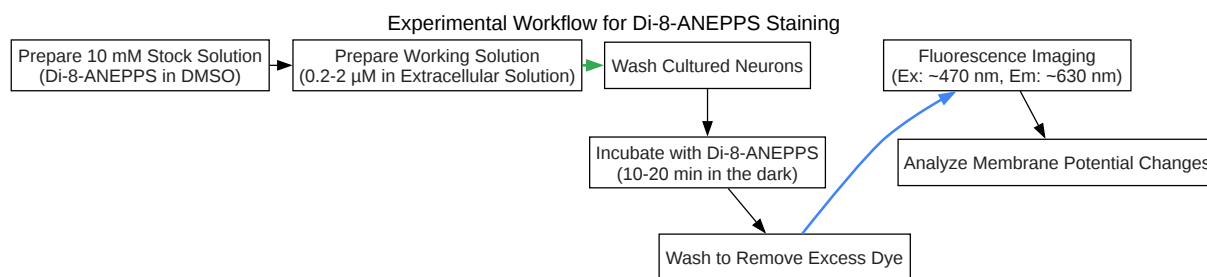
- Preparation of **Di-8-ANEPPS** Stock Solution (10 mM):
 - To prepare a 10 mM stock solution, dissolve 5 mg of **Di-8-ANEPPS** (MW: 592.87 g/mol) in 843 μ L of high-quality DMSO.
 - Vortex thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can aid in solubilization.
 - Aliquot the stock solution into smaller volumes (e.g., 10 μ L) in light-protecting tubes and store at -20°C. Avoid repeated freeze-thaw cycles. The stock solution can be stored for several months under these conditions.
- Preparation of Staining Solution (Working Concentration):
 - On the day of the experiment, thaw an aliquot of the **Di-8-ANEPPS** stock solution.
 - Dilute the stock solution in an appropriate extracellular solution or serum-free medium to the desired final working concentration (typically in the range of 0.2-2 μ M for adherent cells). For example, to make 1 mL of a 2 μ M staining solution, add 0.2 μ L of the 10 mM stock solution to 1 mL of extracellular solution.
 - Vortex the staining solution gently before use.

- Staining of Cultured Neurons:
 - Aspirate the culture medium from the dish containing the cultured neurons.
 - Gently wash the cells once with the extracellular solution.
 - Add the prepared **Di-8-ANEPPS** staining solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells in the dark. The incubation time and temperature can be optimized for your specific cell type and experimental needs. Common incubation conditions are:
 - 20 minutes at room temperature.
 - 10 minutes at 37°C. Note that at 37°C, the dye may translocate to intracellular compartments over time.
 - 10 minutes at 4°C to inhibit internalization of the dye.
- Washing:
 - After incubation, gently aspirate the staining solution.
 - Wash the cells 2-3 times with the extracellular solution to remove excess dye.
- Imaging:
 - The stained neurons are now ready for imaging. It is recommended to perform imaging immediately after staining.
 - Use a fluorescence microscope equipped with appropriate filters for **Di-8-ANEPPS**. The excitation is typically around 470-498 nm, and the emission is collected around 630-713 nm.
 - Phototoxicity consideration: **Di-8-ANEPPS** can be phototoxic, and the dye can photobleach with prolonged light exposure. It is crucial to use the lowest possible excitation light intensity and exposure times that provide a sufficient signal-to-noise ratio. Some studies suggest that blue light itself can induce phototoxic interactions with

components of neuronal culture media, leading to alterations in gene expression. Consider using a photoinert medium if long-term imaging is required.

Experimental Workflow and Signaling Pathway Diagrams

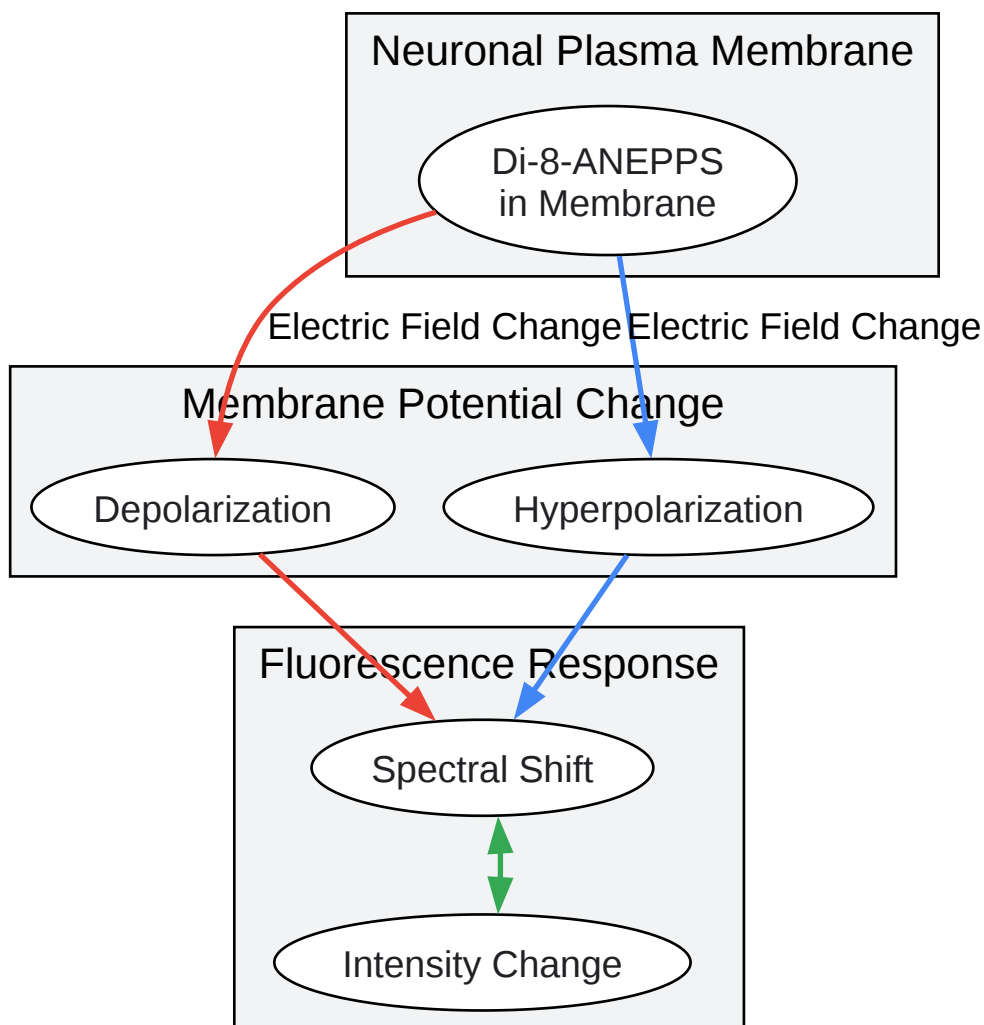
To visualize the experimental process, the following diagrams have been generated using Graphviz.



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Caption: Workflow for **Di-8-ANEPPS** staining of cultured neurons.

Mechanism of Di-8-ANEPPS Voltage Sensing



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Caption: **Di-8-ANEPPS** fluorescence changes with membrane potential.

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